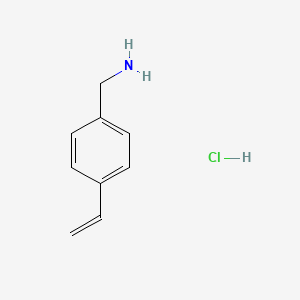

(4-Vinylphenyl)methanamine hydrochloride

Description

The exact mass of the compound Benzenemethanamine, 4-ethenyl-, hydrochloride is 169.0658271 g/mol and the complexity rating of the compound is 101. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure of Parent

Properties

IUPAC Name |

(4-ethenylphenyl)methanamine;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11N.ClH/c1-2-8-3-5-9(7-10)6-4-8;/h2-6H,1,7,10H2;1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NTUILHIVXLQMDN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CC1=CC=C(C=C1)CN.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12ClN | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00738598 | |

| Record name | 1-(4-Ethenylphenyl)methanamine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00738598 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

169.65 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

84092-72-8 | |

| Record name | Benzenemethanamine, 4-ethenyl-, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=84092-72-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-(4-Ethenylphenyl)methanamine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00738598 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Functional Monomer Architecture: 4-Vinylbenzylamine Hydrochloride

Topic: 4-Vinylbenzylamine Hydrochloride (CAS 84092-72-8) Content Type: Technical Whitepaper & Experimental Guide Audience: Senior Polymer Scientists, Medicinal Chemists, and Formulation Engineers.

A Technical Guide to Synthesis, Polymerization, and Bioconjugation

Executive Summary: The "Bridge" Molecule

In the landscape of functional monomers, 4-vinylbenzylamine hydrochloride (VBA·HCl) occupies a critical niche. It serves as a bifunctional "bridge" molecule, possessing a polymerizable styrenic group and a reactive primary amine.

While often overshadowed by its precursor, 4-vinylbenzyl chloride (VBC), VBA·HCl is the superior choice when immediate water solubility and cationic character are required. For drug delivery professionals, it is a building block for pH-responsive hydrogels and non-viral gene delivery vectors (polyplexes).

This guide deviates from standard SDS templates to provide a workflow-centric analysis of the molecule, focusing on its safe handling, precision polymerization, and application in bio-interfaces.

Physicochemical & Safety Profile (The "Smart" SDS)

Standard Safety Data Sheets (SDS) often list hazards without context. Here, we analyze the implications of these properties on your experimental design.

Critical Properties Table

| Property | Value/Description | Experimental Implication |

| CAS Number | 84092-72-8 | Use for precise procurement (distinct from free base CAS 50325-49-0). |

| Molecular Weight | 169.65 g/mol | Essential for stoichiometric calculations in RAFT/ATRP. |

| Appearance | White to off-white crystalline solid | Quality Check: If yellow/orange, free amine oxidation has occurred. Recrystallize immediately. |

| Solubility | Water, Methanol, DMSO | Ideal for aqueous RAFT; incompatible with non-polar ATRP solvents (e.g., toluene). |

| pKa (Amine) | ~9.3 (Conjugate acid) | Positively charged at physiological pH (7.4); deprotonates > pH 10. |

| Melting Point | >250 °C (decomposes) | Do not use melt polymerization; solution polymerization is mandatory. |

Hazard Analysis & Mitigation Strategy

GHS Classification: Skin Irrit. 2 (H315), Eye Irrit. 2A (H319), STOT SE 3 (H335).

-

The Hygroscopic Threat: As a hydrochloride salt, VBA is extremely hygroscopic. Moisture absorption alters the precise mass required for controlled radical polymerization (CRP), leading to loss of molecular weight control (

).-

Protocol: Store in a desiccator at 4°C. Weigh quickly in ambient air or handle inside a glovebox for precision synthesis.

-

-

The Stability Paradox: The HCl salt is significantly more stable than the free amine (which absorbs CO₂ and oxidizes). However, do not store in basic solutions ; this liberates the free amine, which can undergo spontaneous Michael addition or radical polymerization.

Core Protocol: Precision Synthesis of Poly(VBA)

Why this protocol? Direct polymerization of amine monomers via RAFT or ATRP is often plagued by catalyst poisoning (ATRP copper complexes bind to amines) or chain transfer events. The most robust route for defined architectures is the "VBC-First" approach , followed by post-polymerization modification.

Workflow Visualization

The following diagram illustrates the high-fidelity route to Poly(VBA) using RAFT polymerization, ensuring low polydispersity (PDI).

Caption: Figure 1. The "VBC-First" strategy avoids catalyst poisoning and ensures narrow molecular weight distribution before amine functionality is introduced.

Step-by-Step Methodology

Phase 1: RAFT Polymerization of VBC

-

Reagents: 4-Vinylbenzyl chloride (VBC), Cyanodithiobenzoate (CPDB) as Chain Transfer Agent (CTA), and AIBN (Initiator).

-

Ratio: [Monomer]:[CTA]:[Initiator] = 200:1:0.2 (Targets DP = 200).

-

-

Setup: Dissolve components in anisole or toluene (50% w/v). Seal in a Schlenk tube.

-

Degassing (Critical): Perform 4 freeze-pump-thaw cycles. Oxygen is the enemy of livingness.

-

Reaction: Immerse in an oil bath at 70°C for 12–16 hours.

-

Purification: Precipitate twice into cold methanol. Dry under vacuum.

-

Validation: Check GPC.[1] PDI should be < 1.2.

-

Phase 2: The Gabriel Transformation (Post-Polymerization Modification)

-

Substitution: Dissolve Poly(VBC) in dry DMF. Add Potassium Phthalimide (1.5 equivalents per Cl unit).

-

Reaction: Stir at 50°C for 24 hours. The polymer will precipitate or turn cloudy as KCl forms.

-

Deprotection: Redissolve the phthalimide-functionalized polymer in Ethanol/THF (1:1). Add Hydrazine monohydrate (10 equivalents). Reflux for 12 hours.

-

Workup: The byproduct (phthalhydrazide) is insoluble. Filter it out. Dialyze the supernatant against water (MWCO 3.5 kDa) to remove excess hydrazine.

-

Salt Formation: To obtain the stable hydrochloride salt form, treat the dialyzed solution with 0.1 M HCl before lyophilization.

Advanced Applications: The "Proton Sponge" Effect

VBA is a premier choice for gene delivery due to its buffering capacity. Unlike quaternary ammoniums (permanently charged, toxic), primary amines like VBA have a pKa that allows them to absorb protons in the endosome.

Mechanism of Action

When a Poly(VBA)-DNA complex is endocytosed:

-

Endosomal Acidification: ATPase pumps protons into the vesicle (pH drops from 7.4 to 5.0).

-

Buffering: Poly(VBA) absorbs these protons (protonation).

-

Osmotic Swelling: To maintain charge balance, Cl⁻ ions and water influx.

-

Rupture: The endosome bursts, releasing the genetic payload into the cytosol.

Caption: Figure 2. The Proton Sponge mechanism utilized by Poly(VBA) vectors for intracellular gene delivery.

Bioconjugation: The "Click" Handle

The primary amine on VBA is a universal handle for "Click" chemistry, specifically NHS-Ester coupling .

-

Protocol:

-

Activate a carboxylated ligand (e.g., Folic Acid for tumor targeting) with EDC/NHS in DMSO.

-

Add Poly(VBA) (dissolved in PBS pH 7.4).

-

Note: Ensure pH is < 9.0 to prevent hydrolysis of the NHS ester, but > 7.0 to ensure the amine is nucleophilic (unprotonated fraction).

-

Purify via dialysis.

-

References

-

Sigma-Aldrich. (2024). Safety Data Sheet: 4-Vinylbenzyl chloride. Link

-

National Institutes of Health (PubChem). (2024). Compound Summary: 4-Vinylbenzylamine.[2][3][4][5][6][7] Link

-

Beilstein Journal of Organic Chemistry. (2013). The synthesis of well-defined poly(vinylbenzyl chloride)-grafted nanoparticles via RAFT polymerization. Link

-

ResearchGate (Liu et al.). (2010). Reaction conditions of RAFT polymerization of 4-vinylbenzyl amidine. Link

-

MDPI (Polymers). (2014).[8] RAFT Polymerization of Vinyl Esters: Synthesis and Applications. Link

Sources

- 1. researchgate.net [researchgate.net]

- 2. CAS 50325-49-0: 4-Vinylbenzylamine | CymitQuimica [cymitquimica.com]

- 3. chembk.com [chembk.com]

- 4. lookchem.com [lookchem.com]

- 5. 4-Vinylbenzylamine (stabilized with MEHQ) | C9H11N | CID 11073466 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. 4-Vinylbenzylamine (stabilized with MEHQ) 92.0+%, TCI America 1 g | Buy Online | TCI America | Fisher Scientific [fishersci.com]

- 7. researchgate.net [researchgate.net]

- 8. mdpi.com [mdpi.com]

difference between 4-vinylbenzylamine and (4-vinylphenyl)methanamine

Executive Summary

The Core Verdict: In terms of molecular identity, 4-vinylbenzylamine and (4-vinylphenyl)methanamine are identical .[1] They refer to the same chemical entity (CAS: 50325-49-0).[1][2][3][4][5]

-

4-vinylbenzylamine: The common/semi-systematic name favored in polymer chemistry and material science.[1]

-

(4-vinylphenyl)methanamine: The IUPAC systematic name favored in organic synthesis and chemoinformatics databases.[1]

While the molecules are the same, the commercial products sold under these names often differ in physical form (Hydrochloride Salt vs. Free Base) and stabilization (MEHQ inhibitors).[1] This guide resolves the nomenclature confusion and focuses on the critical practical differences in handling, synthesis, and polymerization of this versatile monomer.

Part 1: Chemical Identity & Nomenclature Analysis

The confusion stems from two valid naming conventions describing the same structure: a benzene ring substituted with a vinyl group at the 4-position and a methanamine group at the 1-position.[1]

Structural Decomposition

Figure 1: Nomenclature divergence based on substructure priority.

Comparative Properties Table

| Feature | Free Base (Liquid) | Hydrochloride Salt (Solid) |

| Common Label | 4-Vinylbenzylamine | 4-Vinylbenzylamine HCl |

| CAS Number | 50325-49-0 | 15915-91-0 |

| Physical State | Colorless to yellow liquid | White crystalline solid |

| Stability | Low (Prone to autopolymerization) | High (Shelf-stable) |

| Stabilizer | Requires MEHQ (Hydroquinone monomethyl ether) | None required |

| pKa (Amine) | ~9.10 | N/A (Quaternized) |

| Solubility | Organic solvents (DCM, THF) | Water, Methanol, DMSO |

Part 2: The Practical Difference (Salt vs. Free Base)

While the names are synonymous, researchers rarely buy the "pure" compound. They purchase a specific form based on their application.[1]

The Hydrochloride Salt (CAS 15915-91-0)[1]

-

Context: Most commercial vendors sell the HCl salt because the free amine is unstable.[1] The vinyl group is prone to thermal polymerization, and the amine is prone to oxidation.

-

Usage: Ideal for storage.[1] Must be converted to the free base before use in nucleophilic substitutions or certain polymerizations (e.g., anionic polymerization).

-

Handling: Hygroscopic; store in a desiccator.

The Free Base (CAS 50325-49-0)[1]

-

Context: Obtained by neutralizing the salt.

-

Usage: Required for:

-

Handling: Must be stored at -20°C, protected from light, and usually inhibited with 50-100 ppm MEHQ.[1]

Part 3: Experimental Protocols

Protocol A: Liberating the Free Base from HCl Salt

Objective: Convert the stable commercial salt into the reactive monomer for polymerization.[1]

Reagents:

-

4-Vinylbenzylamine Hydrochloride (10 mmol)[1]

-

Sodium Hydroxide (NaOH) 1M solution[1]

-

Dichloromethane (DCM) or Diethyl Ether[1]

-

Magnesium Sulfate (

)[1]

Workflow:

-

Dissolution: Dissolve 1.7 g of the HCl salt in 20 mL of deionized water.

-

Basification: Slowly add 1M NaOH (approx. 15 mL) while stirring until the pH reaches >11. The solution will become cloudy as the organic oil separates.

-

Extraction: Extract the aqueous layer 3x with 20 mL DCM.

-

Drying: Combine organic layers and dry over anhydrous

for 15 minutes. -

Isolation: Filter and remove solvent via rotary evaporation at room temperature (do not heat above 30°C to prevent polymerization).[1]

-

Yield: Expect a clear, yellowish oil.[1]

Protocol B: RAFT Polymerization of 4-Vinylbenzylamine

Objective: Synthesize a well-defined homopolymer with pendant amine groups.

Reagents:

-

Monomer: 4-Vinylbenzylamine (Free base, freshly prepared)[1]

-

CTA (Chain Transfer Agent): CPDB (2-Cyano-2-propyl dithiobenzoate)[1]

-

Solvent: 1,4-Dioxane[1]

Stoichiometry: [Monomer]:[CTA]:[Initiator] = 200:1:0.2[1]

Step-by-Step:

-

Charge: In a Schlenk tube, dissolve monomer (2.0 g), CPDB (16.5 mg), and AIBN (2.4 mg) in 1,4-Dioxane (4 mL).

-

Degas: Perform three freeze-pump-thaw cycles to remove oxygen (critical for RAFT).

-

Polymerize: Immerse the tube in an oil bath at 70°C for 12 hours.

-

Quench: Cool the tube in liquid nitrogen and expose to air to stop the reaction.

-

Purification: Precipitate the polymer into cold diethyl ether. Centrifuge and dry under vacuum.

Part 4: Synthesis Workflow Visualization

The following diagram illustrates the pathway from the precursor (Vinylbenzyl Chloride) to the final functionalized polymer, highlighting where the nomenclature shifts occur.

Figure 2: From precursor VBC to functional polymer, showing the intermediate salt stage.[1]

References

-

PubChem. (2025).[1] 4-Vinylbenzylamine Compound Summary (CID 11073466).[1][7] National Library of Medicine.[1] [Link]

-

Beilstein Journal of Nanotechnology. (2013). The synthesis of well-defined poly(vinylbenzyl chloride)-grafted nanoparticles via RAFT polymerization.[1][8][9][Link][1]

-

RSC Advances. (2012). Thermal and living anionic polymerization of 4-vinylbenzyl piperidine.[1][10] (Contextual reference for VBC-derivative polymerization). [Link]

Sources

- 1. 4-Vinylbenzylamine (stabilized with MEHQ) | C9H11N | CID 11073466 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 4-Vinylbenzylamine | CAS 50325-49-0 | SCBT - Santa Cruz Biotechnology [scbt.com]

- 3. chembk.com [chembk.com]

- 4. lookchem.com [lookchem.com]

- 5. (4-VINYLBENZYL) AMINE | 50325-49-0 [chemicalbook.com]

- 6. rsc.org [rsc.org]

- 7. PubChemLite - 4-vinylbenzylamine (stabilized with mehq) (C9H11N) [pubchemlite.lcsb.uni.lu]

- 8. researchgate.net [researchgate.net]

- 9. BJOC - The synthesis of well-defined poly(vinylbenzyl chloride)-grafted nanoparticles via RAFT polymerization [beilstein-journals.org]

- 10. Thermal and living anionic polymerization of 4-vinylbenzyl piperidine - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]

p-Vinylbenzylamine Hydrochloride: Structural Dynamics, Synthesis, and Applications in Advanced Polymeric Architectures

Executive Summary

p-Vinylbenzylamine hydrochloride (4-VBAH) is a highly versatile, bifunctional monomer that bridges the gap between traditional polymer chemistry and advanced nanomedicine. Featuring both a polymerizable styrenic double bond and a reactive primary amine salt, 4-VBAH serves as a critical building block for synthesizing stimuli-responsive polymers, functionalized nanoparticles, and targeted drug delivery systems.

This technical guide provides an in-depth analysis of the molecular structure, synthesis methodologies, and polymerization dynamics of 4-VBAH. As a Senior Application Scientist, the focus here is not merely on what the protocols entail, but why specific chemical pathways—such as the Gabriel synthesis for monomer preparation or Boc-protection for Atom Transfer Radical Polymerization (ATRP)—are strictly required to maintain catalytic integrity and experimental reproducibility.

Part 1: Structural and Physicochemical Profiling

The dual nature of 4-VBAH stems from its distinct functional groups separated by a benzene ring. The vinyl group allows for radical polymerization, while the aminomethyl hydrochloride group provides high water solubility and a reactive handle for post-polymerization bioconjugation.

Quantitative Data Summary

Table 1: Physicochemical Properties of p-Vinylbenzylamine Hydrochloride

| Property | Value |

| IUPAC Name | (4-Ethenylphenyl)methanamine hydrochloride |

| Common Name | p-Vinylbenzylamine hydrochloride (4-VBAH) |

| CAS Registry Number | 84092-72-8[1] |

| Chemical Formula | C9H12ClN |

| Molecular Weight | 169.65 g/mol |

| Free Base Molecular Weight | 133.19 g/mol |

| Appearance | White to off-white crystalline powder |

| Key IR Absorptions | N-H stretch (~3422 cm⁻¹), C=C stretch (~1596 cm⁻¹)[2] |

Structural Logic Diagram

The following diagram illustrates the molecular connectivity of 4-VBAH, highlighting the spatial separation between the polymerizable unit and the functional moiety.

Fig 1: Chemical structure logic of 4-VBAH, showing the polymerizable vinyl group and reactive amine salt.

Part 2: Monomer Synthesis & Causality

Synthesizing the 4-VBAH monomer requires strict control over nucleophilic substitution. Direct amination of 4-vinylbenzyl chloride (4-VBC) with ammonia is fundamentally flawed, as the highly reactive benzylic chloride will undergo multiple alkylations, yielding a complex, inseparable mixture of primary, secondary, and tertiary amines.

To ensure absolute chemoselectivity for the primary amine, two self-validating pathways are standard in the literature: the Staudinger Reduction of an azide intermediate[3][4], and the Gabriel Synthesis [2].

Protocol 1: Synthesis of 4-VBAH via Gabriel Synthesis

Objective: Synthesize pure 4-VBAH utilizing a bulky phthalimide intermediate to sterically block secondary alkylation.

Causality & Mechanism: Potassium phthalimide acts as a mono-reactive nucleophile. Once the phthalimide group is attached to the benzylic position, further alkylation is impossible. Subsequent cleavage with hydrazine hydrate guarantees a 100% yield of the primary amine, which is then trapped as a stable hydrochloride salt to prevent spontaneous auto-polymerization of the free base[2].

Step-by-Step Methodology:

-

Substitution: Dissolve N-(4-vinylphenyl) phthalimide (10.0 g, 0.038 mol) in 50 mL of ethanol.

-

Cleavage: Add a solution of hydrazine hydrate (2.85 g, 0.057 mol, 1.5 eq) in 5 mL of ethanol. Stir the mixture at room temperature for 4 hours.

-

In-Process Validation: Monitor the reaction via Thin-Layer Chromatography (TLC) using CH₂Cl₂ as the eluent. Proceed only when the phthalimide spot completely disappears.

-

Extraction: Remove the solvent under reduced pressure. Treat the solid residue with 50 mL of chloroform and 50 mL of 20% NaOH. Separate the aqueous layer, extract with chloroform (3 × 50 mL), combine the organic layers, and dry over Na₂SO₄. Evaporate to yield the 4-vinylbenzylamine free base.

-

Protonation: Dissolve the free base (approx. 4.8 g) in 100 mL of dry diethyl ether. Stir at room temperature while bubbling dry gaseous hydrochloric acid into the solution.

-

Isolation: Filter the resulting white precipitate, wash with fresh ether, and dry under a vacuum to yield 4-VBAH (approx. 70% yield).

-

Final Validation: Confirm structure via ¹H NMR (D₂O). The characteristic vinyl protons must appear at δ 6.63, 5.71, and 5.18 ppm[2].

Fig 2: Gabriel synthesis workflow ensuring strict primary amine formation without over-alkylation.

Part 3: Polymerization Dynamics: Overcoming Catalyst Poisoning

While 4-VBAH readily undergoes standard free-radical polymerization, advanced applications require controlled architectures (e.g., block copolymers) synthesized via Atom Transfer Radical Polymerization (ATRP) or Reversible Addition-Fragmentation chain Transfer (RAFT).

The Catalyst Poisoning Dilemma: In ATRP, copper catalysts (e.g., CuCl/2,2'-bipyridine) are used to mediate radical generation. If unprotected 4-VBAH is introduced, the primary amine group will strongly coordinate with the copper center. This coordination drastically alters the redox potential of the catalyst, leading to irreversible catalyst poisoning and reaction failure.

The Solution: To successfully polymerize 4-VBAH via ATRP, the amine must be transiently masked. The standard protocol involves reacting 4-VBAH with di-tert-butyl dicarbonate (Boc anhydride) to form 4-vinylbenzylamine tert-butyl carbonate [5][6]. Post-polymerization, the Boc group is easily cleaved using hydrochloric acid in isopropanol to regenerate the polyamine polyelectrolyte.

Table 2: Polymerization Compatibility of 4-VBAH

| Polymerization Type | Amine Protection Required? | Typical Initiator / Catalyst | Notes |

| Free Radical | No | AIBN or K₂S₂O₈ | Yields random copolymers; broad PDI. |

| Dispersion | No | AIBN | Excellent for surface-functionalized NPs[7]. |

| ATRP | Yes (Boc) | Benzyl chloride / CuCl / Bipyridine | Unprotected amine poisons Cu catalyst[5]. |

| RAFT | Varies (Often Yes) | Trithiocarbonates | Amine can degrade certain RAFT agents via aminolysis. |

Part 4: Nanomedicine Workflows: Dispersion Polymerization & Bioconjugation

One of the most powerful applications of 4-VBAH is in the fabrication of stimuli-responsive nanomedicines. By copolymerizing styrene with 4-VBAH, researchers can create polystyrene nanoparticles decorated with highly reactive surface primary amines[7][8].

Protocol 2: Synthesis of Aminomethyl Polystyrene Nanoparticles

Objective: Fabricate monodisperse, amino-functionalized nanoparticles suitable for downstream PEGylation and covalent drug (e.g., Doxorubicin) loading.

Causality & Mechanism: Dispersion polymerization is selected over emulsion polymerization because it yields larger, highly monodisperse particles (~460 nm) without requiring harsh surfactants that are difficult to remove. The 4-VBAH acts as a functional comonomer. Because the amine is protonated, it naturally migrates toward the polar continuous phase (ethanol/water), anchoring the reactive amines precisely on the nanoparticle surface[7].

Step-by-Step Methodology:

-

Continuous Phase Preparation: Dissolve polyvinylpyrrolidone (PVP, Mw 29,000) in an ethanol/water mixture (86:14 v/v). Deoxygenate the solution via argon bubbling for 15 minutes to prevent radical quenching by oxygen.

-

Monomer Phase Preparation: Dissolve Azobisisobutyronitrile (AIBN) in freshly washed styrene. Add 4-VBAH and 2% divinylbenzene (DVB, as a crosslinker). Deoxygenate this dispersion via argon bubbling.

-

Polymerization: Add the monomer phase to the PVP solution. Stir the mixture under argon for 30 minutes to ensure homogeneity, then heat to 65 °C for 15 hours[7].

-

Purification: Isolate the synthesized nanoparticles via centrifugation (e.g., 13,400 rpm). Wash the pellet sequentially with methanol (2×) and water (2×) to remove unreacted monomers and excess PVP.

-

Validation via Zeta Potential: Analyze the particles using Dynamic Light Scattering (DLS). The system is self-validating: successful incorporation of 4-VBAH will shift the zeta potential of the nanoparticles to a highly positive value (typically > +80 mV in water) due to the surface ammonium groups[7][8].

-

Downstream Conjugation: The validated amino-NPs can now be reacted with Fmoc-PEG-COOH using DIC/Oxyma coupling, followed by the attachment of Doxorubicin via a pH-labile linker for targeted tumor release[7].

Fig 3: Nanoparticle functionalization pathway utilizing 4-VBAH for targeted drug delivery.

References

- CAS 84092-72-8: Clorhidrato de benzenometanamida, 4-etenvi… Cymit Quimica.

- Catalytic Staudinger Reduction at Room Temperature. University of Southern Denmark.

- Controllable Fabrication of the Novel pH-, Thermo-, and Light-Responsive Supramolecular Dendronized Copolymers. Royal Society of Chemistry.

- CN102516480A - Preparation method of polyamine-type amphipathic block polyelectrolyte. Google Patents.

- Characterization and Therapeutic Effect of a pH Stimuli Responsive Polymeric Nanoformulation for Controlled Drug Release. MDPI.

- Zeta Potential Analysis of Particle Modifications. Scribd / Bioconjugate Chemistry.

Sources

- 1. CAS 84092-72-8: Clorhidrato de benzenometanamida, 4-etenvi… [cymitquimica.com]

- 2. pubs.rsc.org [pubs.rsc.org]

- 3. findresearcher.sdu.dk [findresearcher.sdu.dk]

- 4. findresearcher.sdu.dk [findresearcher.sdu.dk]

- 5. CN102516480A - Preparation method of polyamine-type amphipathic block polyelectrolyte - Google Patents [patents.google.com]

- 6. CN102516480A - Preparation method of polyamine-type amphipathic block polyelectrolyte - Google Patents [patents.google.com]

- 7. Characterization and Therapeutic Effect of a pH Stimuli Responsive Polymeric Nanoformulation for Controlled Drug Release [mdpi.com]

- 8. scribd.com [scribd.com]

Solvation Dynamics of (4-Vinylphenyl)methanamine Hydrochloride: A Comparative Technical Guide

As a Senior Application Scientist navigating the intersection of polymer chemistry and materials engineering, I frequently encounter a critical bottleneck in macromolecular design: the precise control of monomer solvation. (4-Vinylphenyl)methanamine hydrochloride (VBAH)—also known as 4-vinylbenzylamine hydrochloride—is a bifunctional monomer essential for synthesizing functionalized polyelectrolytes, nanogels, and bioelectronic coatings.

VBAH presents a unique thermodynamic challenge. It possesses a hydrophobic styrenic tail and a highly hydrophilic primary amine hydrochloride head. The choice of solvent fundamentally alters its solvation thermodynamics, which in turn dictates the kinetics of polymerization and the morphology of the resulting nanostructures. This whitepaper provides an in-depth analysis of VBAH solubility in water versus ethanol, grounded in physicochemical principles and field-proven methodologies.

The Molecular Basis of Solvation: Water vs. Ethanol

The dissolution of VBAH is governed by the competition between the crystal lattice energy of the hydrochloride salt and the free energy of solvation provided by the solvent.

Aqueous Solvation (High Dielectric Environment)

In ultrapure water (

Ethanolic Solvation (Bridging Environment)

Absolute ethanol (

Thermodynamic pathways of VBAH solvation driven by solvent-specific molecular interactions.

Comparative Solubility Data

Understanding these thermodynamic drivers allows us to predict and exploit the solubility limits of VBAH. The table below summarizes the quantitative and qualitative differences between the two solvent systems.

| Physicochemical Parameter | Ultrapure Water (H₂O) | Absolute Ethanol (EtOH) |

| Dielectric Constant ( | 78.4 | 24.3 |

| Primary Solvation Driver | Ion-dipole interactions | Hydrogen bonding & London dispersion |

| Ionic Dissociation State | Complete dissociation | Partial dissociation (Ion pairing) |

| Hydrophobic Solvation | Poor (Clathrate formation) | Excellent (Alkyl-styrenic affinity) |

| Estimated Solubility Limit (25°C) | > 150 mg/mL | 40 – 60 mg/mL |

| Primary Polymerization Utility | Homogeneous solution polymerization | Dispersion/Precipitation polymerization |

Implications in Polymer Synthesis and Bioelectronics

The differential solubility of VBAH in water versus ethanol is not merely a physical curiosity; it is a tunable parameter used to engineer advanced materials.

Aqueous Systems for Bioelectronics: In the development of conducting hydrogels, researchers rely on the high aqueous solubility of VBAH. According to , VBAH is polymerized in water alongside sodium 4-vinylbenzenesulphonate to synthesize poly(styrene sulphonate-co-styrene methanamine) (PSS-co-PSMA)[1]. The complete dissociation of the monomer in water ensures a homogeneous, defect-free polyelectrolyte backbone necessary for high-performance bioelectronic interfaces.

Ethanolic Systems for Nanomedicine: Conversely, in the design of targeted drug delivery vehicles, ethanol is utilized to induce controlled phase separation. As demonstrated in , an ethanol/water mixture (86:14) provides sufficient initial solubility for the VBAH monomer, but acts as a non-solvent for the growing polymer chain[2]. This precise solubility differential drives dispersion polymerization, yielding highly uniform aminomethyl polystyrene nanoparticles optimized for covalent drug conjugation.

Experimental Methodology: Self-Validating Solubility Determination

To accurately determine the solubility limit of VBAH for your specific application, standard visual dissolution tests are insufficient. As a best practice, I employ a Self-Validating Orthogonal Protocol . This system uses two independent quantification methods to ensure mass balance, thereby eliminating errors caused by matrix interference or solvent evaporation.

Phase 1: Isothermal Saturation

-

Preparation: Weigh approximately 500 mg of VBAH into two separate 10 mL amber glass vials. Causality: Amber vials are mandatory to prevent ambient UV-induced auto-polymerization of the highly reactive vinyl groups.

-

Solvent Addition: Add 2.0 mL of Ultrapure Water (18.2 MΩ·cm) to Vial A, and 2.0 mL of Absolute Ethanol (

99.5%) to Vial B. -

Equilibration: Seal vials with PTFE-lined caps and place in a thermostated orbital shaker at 25.0 ± 0.1 °C. Agitate at 300 RPM for 48 hours. Causality: A 48-hour window guarantees that the solid-liquid equilibrium is thermodynamically stable, overcoming the kinetic dissolution barriers of the crystalline lattice.

Phase 2: Phase Separation

-

Centrifugation: Transfer the suspensions to centrifuge tubes and spin at 15,000 × g for 20 minutes at 25°C.

-

Filtration: Carefully decant the supernatant and pass it through a 0.22 µm PTFE syringe filter (pre-saturated with the respective solvent). Causality: PTFE is selected for its extreme chemical inertness. Using standard nylon or cellulose filters can result in non-specific binding of the amphiphilic VBAH monomer to the filter matrix, artificially lowering the measured solubility.

Phase 3: Orthogonal Quantification (Self-Validation)

-

Primary Metric (UV-Vis Spectroscopy): Dilute a 10 µL aliquot of the filtered supernatant into 10 mL of the respective solvent. Measure absorbance at

nm (characteristic of the styrenic -

Validation Metric (Gravimetric Analysis): Pipette exactly 1.00 mL of the undiluted filtered supernatant into a pre-weighed aluminum drying pan. Evaporate the solvent in a vacuum oven at 60 °C until a constant mass is achieved.

-

Mass Balance Reconciliation: Compare the concentration derived from UV-Vis with the gravimetric mass. Causality: If the UV-Vis concentration is significantly lower than the gravimetric mass, it indicates the presence of UV-inactive impurities or solvent retention in the dried salt. If the two metrics match within ±2%, the protocol is successfully self-validated, proving the integrity of the solubility data.

Workflow for self-validating solubility determination of VBAH in aqueous and ethanolic systems.

References

-

Electrogelation of PEDOT:PSS and its copolymer for bioelectronics Source: Journal of Materials Chemistry C (RSC Publishing) URL:[Link]

-

Polymeric Carriers for Biomedical and Nanomedicine Application Source: Polymers (MDPI) URL:[Link]

Sources

Technical Guide: 4-Vinylbenzylamine HCl Functional Monomer

The following technical guide details the chemistry, polymerization strategies, and biomedical applications of 4-Vinylbenzylamine Hydrochloride (VBA·HCl) . It is designed for researchers requiring high-fidelity control over cationic polymer synthesis for gene delivery, bioconjugation, and surface engineering.

Executive Summary

4-Vinylbenzylamine Hydrochloride (VBA·HCl) (CAS: 4206-62-6) is a styrenic monomer carrying a primary amine protected as a hydrochloride salt. Unlike aliphatic allylamine, the styrenic backbone of VBA provides a unique combination of hydrophobic π-π stacking potential and hydrophilic cationic functionality .

For drug development professionals, VBA·HCl offers a versatile platform for:

-

Gene Delivery Vectors: Synthesizing well-defined cationic polymers that bind DNA/siRNA via electrostatic interaction.

-

pH-Responsive Carriers: The amine group (

) serves as a handle for pH-sensitive drug conjugation (e.g., Schiff base linkers). -

Bio-Interface Engineering: Facilitating covalent immobilization of proteins or antibodies on surfaces via amide coupling.

Chemical Fundamentals & Stability

The monomer exists in two forms: the free base (liquid, unstable) and the hydrochloride salt (solid, stable).

| Property | 4-Vinylbenzylamine (Free Base) | 4-Vinylbenzylamine HCl (Salt) |

| State | Colorless to yellow liquid | White crystalline solid |

| Stability | Prone to oxidation and spontaneous polymerization (absorbs | Stable at RT; Hygroscopic |

| Solubility | Organic solvents (DCM, THF) | Water, Methanol, DMSO, DMF |

| Handling | Store under inert gas at -20°C | Store desiccated at RT or 4°C |

| Reactivity | Nucleophilic amine interferes with metal catalysts (ATRP) | Ammonium form is compatible with radical mechanisms |

Critical Handling Note

Do not neutralize the salt before polymerization unless using anionic polymerization. In radical polymerization (RAFT/ATRP), the free amine can act as a chain transfer agent or poison transition metal catalysts (copper). Polymerize as the salt, then neutralize the polymer if necessary.

Polymerization Strategies

To achieve low dispersity (

Strategy A: RAFT Polymerization (Recommended)

Reversible Addition-Fragmentation Chain Transfer (RAFT) is the most robust method for VBA·HCl because it tolerates the protic ammonium group and aqueous/alcoholic solvents.

-

CTA Choice: Trithiocarbonates (e.g., CMPT) or Dithiobenzoates (e.g., CPADB).

-

Solvent: Methanol/Water mixtures or DMF.

-

Mechanism: The styrenic vinyl group propagates rapidly; the salt form prevents "poisoning" of the radical center.

Strategy B: ATRP (Advanced)

Atom Transfer Radical Polymerization (ATRP) of primary amines is notoriously difficult because the amine complexes with the Copper (Cu) catalyst, deactivating it.

-

Solution: Use the VBA·HCl salt directly. The ammonium cation (

) does not coordinate with Cu. -

Ligand: Strong ligands like TPMA or Me6TREN are required to outcompete any transient free amine species.

Strategy C: Post-Polymerization Modification (Indirect)

Polymerize 4-Vinylbenzyl chloride (VBC) first, then convert to amine via the Gabriel synthesis or azide reduction.

-

Pros: Commercial availability of Poly(VBC).[1]

-

Cons: Incomplete conversion leads to residual chloride/azide defects; difficult to remove byproducts. Direct polymerization of VBA·HCl is chemically superior for purity.

Visualization: Synthesis & Functionalization Logic

The following diagram illustrates the workflow from monomer to functional bioconjugate.

Caption: Workflow converting VBA·HCl monomer into functional drug carriers or gene delivery vectors via RAFT polymerization.

Experimental Protocol: RAFT Polymerization of VBA·HCl

Objective: Synthesis of a well-defined homopolymer

Materials

-

Monomer: 4-Vinylbenzylamine hydrochloride (Recrystallized from isopropanol).

-

CTA: 4-Cyano-4-(phenylcarbonothioylthio)pentanoic acid (CPADB).

-

Initiator: 4,4'-Azobis(4-cyanovaleric acid) (ACVA).

-

Solvent: Methanol (HPLC grade).

Protocol Steps

-

Stoichiometry Calculation: Target Degree of Polymerization (

) = 50.-

Molar Ratio: [Monomer] : [CTA] : [Initiator] = 50 : 1 : 0.2.

-

-

Dissolution: In a Schlenk tube, dissolve VBA·HCl (1.0 g, 5.9 mmol) in Methanol (4.0 mL).

-

Reagent Addition: Add CPADB (33 mg, 0.118 mmol) and ACVA (6.6 mg, 0.024 mmol). Stir until dissolved.

-

Degassing: Seal the tube with a rubber septum. Perform 4 freeze-pump-thaw cycles to remove oxygen (Oxygen inhibits radical propagation). Backfill with Nitrogen.

-

Polymerization: Immerse the flask in a pre-heated oil bath at 70°C . Stir for 12–24 hours.

-

Note: Conversion is typically 60–80%. Do not push to 100% to avoid "dead" chain coupling.

-

-

Quenching: Cool the flask in liquid nitrogen and expose to air to stop the reaction.

-

Purification: Precipitate the polymer dropwise into excess Ethyl Acetate or Acetone (VBA·HCl polymer is insoluble in non-polar organics). Centrifuge and redissolve in Methanol. Repeat 3 times.

-

Drying: Dry under vacuum at 40°C for 24 hours.

Validation (Self-Check)

-

1H NMR (

): Broad peaks at 6.3–7.2 ppm (aromatic) and 1.2–2.0 ppm (backbone). Absence of vinyl peaks (5.2, 5.7, 6.7 ppm) confirms monomer removal. -

GPC: Must use aqueous buffer (e.g., 0.1M NaNO3/Acetic Acid) to screen cationic charges; otherwise, the polymer sticks to the column.

Key Application: Gene Delivery (Polyplexes)

Poly(VBA) acts as a cationic vector. Unlike aliphatic polyamines (like PEI), the aromatic side chain of VBA increases hydrophobicity, which can enhance interaction with lipid bilayers during cellular uptake, though it may also increase cytotoxicity.

Mechanism of Action[4]

-

Condensation: The cationic ammonium groups (

) bind anionic phosphate groups on DNA/RNA. -

Protection: The polymer wraps the genetic material, protecting it from nuclease degradation.

-

Endosomal Escape: While VBA (

) is fully protonated at physiological pH, it lacks the "proton sponge" effect of PEI (-

Optimization: Copolymerize VBA with imidazole-functionalized monomers or 4-vinylpyridine to introduce buffering capacity for endosomal escape.

-

Caption: Mechanism of gene delivery using Poly(VBA) vectors. Note the requirement for buffering co-monomers for escape.

References

-

Direct RAFT Polymerization of Cationic Styrenics

- Smith, A. E., et al. "RAFT Polymerization of Styrenic-Based Phosphonium Monomers." Journal of Polymer Science Part A: Polymer Chemistry, 2007.

-

Source:

-

Poly(vinylbenzylamine) Synthesis via Gabriel Reagent (Historical Context)

- Jones, G. D., et al. "Polymerization of Vinylbenzylamine." Journal of Organic Chemistry, 1960.

-

Source:

-

Gene Delivery Applications of Cationic Styrenes

-

Dizman, B., et al. "Recent advances in the preparation of antimicrobial polymers." Polymer, 2006. (Discusses cationic styrenic toxicity and membrane interaction).

-

Source:

-

-

ATRP of Amine-Functionalized Monomers

- Tsarevsky, N. V., & Matyjaszewski, K. "Green Atom Transfer Radical Polymerization." Chemical Reviews, 2007.

-

Source:

Sources

Whitepaper: Solution Stability and Handling Protocols for 4-Vinylbenzylamine Hydrochloride (4-VBAH)

Executive Summary

4-Vinylbenzylamine hydrochloride (4-VBAH) is a highly versatile bifunctional monomer utilized extensively in the synthesis of advanced polymeric nanocarriers, stimuli-responsive polyelectrolytes, and supramolecular hydrogels[1]. Featuring both a polymerizable styrenic vinyl group and a primary amine protected as a hydrochloride salt, 4-VBAH enables the direct functionalization of nanoparticles with amino groups via dispersion polymerization[1]. However, its dual reactivity presents significant challenges regarding its stability in solution. This technical guide provides an in-depth analysis of the degradation mechanisms of 4-VBAH, empirical stability data, and self-validating protocols designed to maximize monomer shelf-life and ensure reproducible polymerization.

Mechanistic Drivers of 4-VBAH Instability

The instability of 4-VBAH in solution is primarily governed by two distinct chemical pathways:

-

Radical-Mediated Auto-Polymerization: The vinyl moiety of 4-VBAH is highly susceptible to free-radical polymerization. In solution, trace amounts of dissolved oxygen can form peroxides, which undergo homolytic cleavage upon exposure to thermal or actinic (UV/visible light) stress, initiating auto-polymerization[2]. This results in the formation of premature oligomers that alter the monomer concentration and increase solution viscosity.

-

pH-Dependent Speciation and Nucleophilic Degradation: The hydrochloride salt form ensures that the primary amine remains protonated (-NH₃⁺) in acidic to neutral aqueous solutions, rendering it non-nucleophilic[3]. However, if the solution pH drifts into the alkaline range, the equilibrium shifts toward the free base form. The free primary amine is highly reactive and prone to oxidative degradation or nucleophilic attack on the vinyl groups of adjacent molecules, leading to irreversible cross-linking[2].

Mechanistic pathways of 4-VBAH degradation in aqueous solutions.

Empirical Stability Data

The stability of 4-VBAH is highly dependent on solvent choice, temperature, pH, and the presence of dissolved oxygen. The following table synthesizes the expected stability profiles of 4-VBAH under various solution conditions.

| Solvent System | pH | Storage Temp (°C) | Atmosphere | Additives | Estimated Shelf-Life (Monomer Integrity >98%) |

| Deionized Water | 4.0 - 6.0 | 4 °C | Argon | None | 2 - 4 Weeks |

| Deionized Water | 7.5 - 9.0 | 25 °C | Ambient Air | None | < 48 Hours (Prone to oxidation/oligomerization) |

| Ethanol/Water (86:14) | ~6.0 | 4 °C | Argon | None | 1 - 2 Months[1] |

| DMF / DMSO | N/A | -20 °C | Argon | 10-50 ppm TBC | > 6 Months |

Note: TBC = 4-tert-butylcatechol, a common radical inhibitor used to extend shelf life.

Causality in Experimental Choices (E-E-A-T)

As an application scientist, it is vital to understand why specific handling conditions are mandated to maintain scientific integrity:

-

Why Argon Sparging? Oxygen acts as a diradical. While it can initially inhibit polymerization by scavenging carbon-centered radicals, it forms peroxy radicals that eventually decompose into initiating species, causing runaway auto-polymerization. Argon sparging displaces dissolved oxygen, creating a predictable, radical-free baseline[1].

-

Why Maintain Acidic/Neutral pH? The structural integrity of 4-VBAH relies on the amine remaining protonated. Deprotonation not only exposes the nucleophilic amine but also alters the solubility profile of the monomer, potentially causing premature precipitation in aqueous media[3].

-

Why Amber Vials? The styrenic double bond can undergo photo-induced excitation. Amber glass blocks UV radiation (<400 nm), preventing photo-initiation[2].

Self-Validating Experimental Protocols

To ensure scientific integrity, the preparation of 4-VBAH solutions must incorporate validation steps to confirm monomer viability prior to downstream applications (e.g., dispersion polymerization or nanoparticle functionalization)[1].

Step-by-step workflow for stable 4-VBAH solution preparation.

Protocol 1: Preparation and Storage of 4-VBAH Stock Solutions

-

Solvent Preparation: Prepare a solvent mixture of Ethanol/Water (86:14 v/v)[1]. Acidify slightly (pH ~5.5) using dilute HCl if necessary to ensure the amine remains fully protonated.

-

Deoxygenation: Sparge the solvent with high-purity Argon gas for a minimum of 30 minutes to displace dissolved oxygen[1].

-

Dissolution: In a dark environment, dissolve the required mass of 4-VBAH into the deoxygenated solvent to achieve the desired stock concentration (e.g., 0.5 M).

-

Inhibition (Optional but Recommended for Long-Term Storage): Add 10-50 ppm of 4-tert-butylcatechol (TBC). Note: TBC must be removed via basic alumina column chromatography prior to utilizing the monomer in controlled radical polymerizations.

-

Storage: Transfer the solution to pre-purged amber glass vials, blanket the headspace with Argon, seal tightly with PTFE-lined caps, and store at 4 °C[1].

Protocol 2: Real-Time Stability Monitoring and Validation

Before utilizing a stored 4-VBAH solution, its integrity must be validated through a self-validating feedback loop:

-

Visual Inspection: Observe the solution against a dark background. Any opalescence or turbidity indicates the formation of insoluble polymeric aggregates.

-

Dynamic Light Scattering (DLS): Analyze a 1 mL aliquot via DLS. A pure monomer solution should exhibit no measurable hydrodynamic diameter. The presence of particles >5 nm indicates premature auto-polymerization.

-

1H-NMR Validation: Extract a 50 µL aliquot, dry under vacuum, and reconstitute in D₂O. Verify the integration ratio of the vinyl protons (δ ~5.2 and 5.7 ppm) against the aromatic protons (δ ~7.2-7.4 ppm)[3]. A reduction in the vinyl proton integration confirms degradation.

References

Sources

Whitepaper: (4-Vinylphenyl)methanamine Hydrochloride in Advanced Polymer Synthesis and Nanomedicine

Executive Summary

(4-Vinylphenyl)methanamine hydrochloride—commonly referred to as 4-vinylbenzylamine hydrochloride (VBAH), CAS No. 84092-72-8[1]—is a highly versatile bifunctional monomer. Bridging the gap between radical polymerization and primary amine functionalization, VBAH has emerged as a cornerstone chemical in the development of stimuli-responsive drug delivery systems ()[2] and supramolecular polymer networks ()[3]. This technical guide provides an in-depth analysis of VBAH’s mechanistic utility, validated experimental protocols for nanomedicine applications, and a strategic framework for commercial sourcing and scale-up.

Chemical Profile & Mechanistic Causality

Why VBAH? In polymer chemistry, introducing a primary amine group to a hydrophobic backbone (like polystyrene) is notoriously difficult. The inherent nucleophilicity of a free primary amine can interfere with radical initiators or cause unwanted chain transfer during polymerization. VBAH solves this through two distinct structural features:

-

The Hydrochloride Salt: Protonating the amine to its hydrochloride salt (-NH3⁺ Cl⁻) masks its nucleophilicity during free-radical polymerization. Furthermore, in dispersion polymerization (e.g., in ethanol/water mixtures), the charged moiety acts as an intrinsic surfactant. This thermodynamic preference drives the amine functional groups to the particle-solvent interface, maximizing surface functionalization[2].

-

The Styrenic Vinyl Group: The para-vinyl group ensures reactivity ratios highly compatible with styrene and divinylbenzene (DVB), allowing for uniform incorporation into crosslinked matrices without phase separation[2].

Key Applications in Drug Development

pH-Responsive Polymeric Nanodevices

VBAH is critical in synthesizing aminomethyl-functionalized polystyrene nanoparticles. These "naked" nanoparticles serve as a highly modular scaffold. For example, researchers have successfully double-PEGylated these particles and conjugated the chemotherapeutic agent doxorubicin (DOX) via a pH-labile hydrazone bond[2]. The primary amine from VBAH provides the essential anchoring point for succinic anhydride, which is subsequently modified with hydrazine to bind DOX[4].

Supramolecular Assemblies

Beyond nanomedicine, VBAH is utilized to synthesize cucurbit[6]uril (CB[6])-anchored polymers[3]. By copolymerizing VBAH with acrylamide, researchers generate water-dispersible nanostructures and vesicles that leverage the exceptional host-guest binding affinity of CB[6] for applications in catalysis and molecular recognition[5],[3].

Validated Experimental Protocol: Synthesis of Aminomethyl Polystyrene NPs

The following methodology details the dispersion polymerization of VBAH to yield monodisperse, amino-functionalized nanoparticles (~460 nm)[2],[4].

Self-Validating System: This protocol relies on dynamic light scattering (DLS) and zeta potential measurements at key stages to confirm successful functionalization.

Materials:

-

Styrene (freshly washed with NaOH to remove inhibitors)

-

This compound (VBAH)[6]

-

Divinylbenzene (DVB, 2% crosslinking agent)

-

Azobisisobutyronitrile (AIBN, initiator)

-

Polyvinylpyrrolidone (PVP, Mw 29,000, steric stabilizer)

-

Ethanol/Water (86:14 v/v)

Step-by-Step Procedure:

-

Preparation of Stabilizer Phase: Dissolve PVP in the ethanol/water (86:14) mixture. Deoxygenate the solution thoroughly via argon bubbling for 30 minutes to prevent oxygen-mediated radical quenching[2].

-

Monomer Dispersion: In a separate vial, dissolve AIBN in the freshly washed styrene. Add VBAH and DVB (2 wt%). Deoxygenate this monomer mixture via argon bubbling[2].

-

Polymerization: Inject the monomer dispersion into the PVP solution. Stir under an argon atmosphere for 30 minutes to ensure micellar equilibration, then heat the reaction to 65 °C for 15 hours[2].

-

Purification: Harvest the resulting nanoparticles by centrifugation (13,400 rpm). Wash sequentially with methanol (2×) and deionized water (2×) to remove unreacted monomers and residual PVP[2].

-

Storage & Validation: Store the purified nanoparticles in water at 4 °C[4].

-

Validation Checkpoint 1 (Size): DLS should indicate a hydrodynamic diameter of ~460 nm with a low polydispersity index (PDI < 0.05)[4].

-

Validation Checkpoint 2 (Surface Charge): Zeta potential must be highly positive (approx. +81.2 mV) in water, confirming the dense surface presentation of protonated primary amines from VBAH[4].

-

Caption: Workflow of VBAH-mediated dispersion polymerization and subsequent drug conjugation.

Commercial Sourcing, Pricing, and Bulk Supply Chain

Transitioning a VBAH-dependent formulation from the bench to the clinic requires rigorous supply chain management. Because VBAH contains a highly reactive vinyl group, it is prone to auto-polymerization if exposed to heat or light. Commercial suppliers (e.g., ,, abcr Gute Chemie) typically stabilize the monomer with tert-butylcatechol (TBC),[6],[1].

Sourcing Matrix & Estimated Pricing

The global market for specialty monomers dictates that VBAH pricing scales inversely with volume. Below is a structured summary of typical market tiers based on recent supplier data[7],[8].

| Scale Tier | Quantity Range | Estimated Price (USD) | Purity & Specs | Primary Application |

| R&D / Bench | 1 g – 5 g | $40 – $150 / g | >98% (NMR), TBC stabilized | Proof-of-concept, in vitro assays |

| Pilot / Pre-clinical | 50 g – 500 g | $15 – $30 / g | >98%, Cold-chain transport | Animal models, scale-up optimization |

| Bulk / Commercial | > 1 kg | $2,000 – $5,000 / kg | >98%, Custom CMO synthesis | Clinical trials, commercial manufacturing |

Scale-Up Considerations

When moving to bulk procurement, drug development professionals must account for:

-

Inhibitor Removal: Bulk VBAH is heavily stabilized. Prior to polymerization, the TBC inhibitor must be removed (typically via a basic alumina column or solvent washing) to ensure reproducible initiator efficiency.

-

Cold-Chain Logistics: To maintain the >98% purity required for GMP-compliant drug delivery systems, bulk shipments must utilize cold-chain logistics (typically 2-8 °C) to prevent premature cross-linking during transit[8].

Caption: Decision matrix for VBAH sourcing, quality control, and logistics during scale-up.

References

-

Cano-Cortes, M. V., Laz-Ruiz, J. A., Diaz-Mochon, J. J., & Sanchez-Martin, R. M. (2020). "Characterization and Therapeutic Effect of a pH Stimuli Responsive Polymeric Nanoformulation for Controlled Drug Release." Polymers, 12(6), 1265.[Link]

-

Huang, X., Hu, F., & Su, H. (2013). "Facile Syntheses of Cucurbit[6]uril-Anchored Polymers and Their Noncovalent Modification." Macromolecules, 46(4).[Link]

Sources

- 1. static.cymitquimica.com [static.cymitquimica.com]

- 2. mdpi.com [mdpi.com]

- 3. researchgate.net [researchgate.net]

- 4. digibug.ugr.es [digibug.ugr.es]

- 5. pubs.acs.org [pubs.acs.org]

- 6. AB616609 | CAS 84092-72-8 – abcr Gute Chemie [abcr.com]

- 7. 2245-52-5|N,N-Dimethyl-1-(4-vinylphenyl)methanamine|BLD Pharm [bldpharm.com]

- 8. Search | BLDpharm [bldpharm.com]

Methodological & Application

RAFT polymerization of 4-vinylbenzylamine hydrochloride

Application Note: Precision Synthesis of Poly(4-vinylbenzylamine hydrochloride) via RAFT Polymerization

Executive Summary

Target Audience: Polymer Chemists, Drug Delivery Specialists, and Materials Scientists. Objective: To provide a reproducible, high-fidelity protocol for the synthesis of Poly(4-vinylbenzylamine hydrochloride) (PVBA·HCl) using Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization.[1][2][3][4][5][6] Significance: PVBA·HCl is a cationic, water-soluble styrenic polymer with high utility in non-viral gene delivery (DNA condensation), antimicrobial coatings, and surface modification. Direct polymerization of the amine-functionalized monomer is challenging due to potential interference with RAFT agents; this guide utilizes the hydrochloride salt form to mask the amine, ensuring controlled molecular weight distributions (PDI < 1.2) and high chain-end fidelity.

Strategic Experimental Design

Successful RAFT polymerization requires the precise pairing of Monomer, Chain Transfer Agent (CTA), and Solvent.

A. Monomer Classification

-

Monomer: 4-Vinylbenzylamine hydrochloride (VBA[5]·HCl).

-

Reactivity: Styrenic derivative. Classified as a "More Activated Monomer" (MAM) due to the conjugation of the vinyl group with the aromatic ring.

-

Implication: Requires a RAFT agent with a stable intermediate radical (high

) to prevent retardation or uncontrolled growth.

B. RAFT Agent Selection

-

Selected CTA: 4-Cyanopentanoic acid dithiobenzoate (CPADB) .

-

Rationale:

-

Z-Group (Phenyl): Stabilizes the radical intermediate, essential for controlling styrenic MAMs.

-

R-Group (Cyanopentanoic acid): A tertiary radical leaving group that efficiently re-initiates the polymerization of styrene derivatives.

-

Solubility: Soluble in polar organic solvents (DMSO, DMF) and compatible with the cationic nature of the monomer.

-

C. Solvent & Initiator System

-

Solvent: Dimethyl Sulfoxide (DMSO) .[7]

-

Initiator: 2,2'-Azobis(isobutyronitrile) (AIBN) .[1]

-

Why: Standard thermal initiator with a half-life suitable for polymerization at 70°C.

-

Detailed Protocol

Materials Required

-

Monomer: 4-Vinylbenzylamine hydrochloride (VBA[5]·HCl) (Recrystallized from methanol/ethyl acetate if needed).

-

CTA: 4-Cyanopentanoic acid dithiobenzoate (CPADB) (>97%).

-

Initiator: AIBN (Recrystallized from methanol).

-

Solvent: DMSO (Anhydrous, HPLC grade).

-

Precipitant: Acetone and Diethyl Ether.

Experimental Workflow

Target DP (Degree of Polymerization): 100 Stoichiometry: [Monomer]:[CTA]:[Initiator] = 100 : 1 : 0.2

Step 1: Preparation of Stock Solutions

-

Monomer Solution: Dissolve 1.0 g (5.9 mmol) of VBA·HCl in 4.0 mL of DMSO.

-

Note: Ensure complete dissolution; mild sonication may be required.

-

-

CTA/Initiator Solution: In a separate vial, dissolve 16.5 mg (0.059 mmol) of CPADB and 1.9 mg (0.0118 mmol) of AIBN in 1.0 mL of DMSO.

Step 2: Reaction Assembly

-

Combine the Monomer Solution and CTA/Initiator Solution in a 10 mL Schlenk tube or heavy-wall polymerization ampoule.

-

Add a magnetic stir bar.

-

Total Volume: ~5 mL. Monomer Concentration: ~1.18 M.

Step 3: Degassing (Critical)

-

Method:Freeze-Pump-Thaw (3 cycles) .

-

Freeze solution in liquid nitrogen.

-

Apply high vacuum (< 100 mTorr) for 10 minutes.

-

Thaw in warm water bath (do not heat above 25°C).

-

Repeat 3 times. Backfill with high-purity Nitrogen or Argon.

-

-

Alternative: Sparge with Nitrogen for 30 minutes (less effective for controlled MW but acceptable for shorter chains).

Step 4: Polymerization

-

Place the sealed vessel in a pre-heated oil bath at 70°C .

-

Stir at 300 RPM.

-

Time: 12–16 hours. (Expect conversion ~60-70%).

-

Visual Check: The solution is initially pink/red (color of CPADB). It should remain homogenous.

-

Step 5: Quenching and Purification

-

Quench: Remove from heat and immerse in liquid nitrogen for 2 minutes to stop polymerization. Open the vessel to air.

-

Precipitation: Dropwise add the DMSO polymer solution into a large excess (10x volume) of Acetone under vigorous stirring.

-

Observation: PVBA[1]·HCl will precipitate as a white/off-white solid. The unreacted CPADB (red) and monomer will largely remain in the supernatant.

-

-

Wash: Centrifuge (4000 RPM, 5 min), decant supernatant, and re-suspend/wash with fresh Acetone twice.

-

Dialysis (Polishing): Dissolve the pellet in minimal DI water. Dialyze against DI water (MWCO 3.5 kDa) for 48 hours to remove trace salts and solvent.

-

Drying: Lyophilize (freeze-dry) to obtain the final polymer as a white fluffy powder.

Characterization & Data Analysis

A. Proton NMR ( H-NMR)

-

Solvent: D

O or DMSO-d -

Key Signals:

- 7.0–7.5 ppm: Broad aromatic protons (polymer backbone).

-

4.0 ppm: Benzyl methylene protons (-CH

-

1.2–2.0 ppm: Aliphatic backbone (-CH-CH

-

Conversion Calculation: Compare the integral of vinyl protons (5.2, 5.7, 6.7 ppm) in the crude mixture vs. aromatic protons.

B. Gel Permeation Chromatography (GPC)

-

Challenge: Cationic polymers stick to standard PS/DVB columns.

-

Conditions:

-

Column: Hydrophilic columns (e.g., Agilent PL aquagel-OH).

-

Eluent: 0.5 M Acetic Acid / 0.3 M NaNO

buffer (pH ~3). The salt screens the charge interactions. -

Standards: PEO/PEG or Pullulan standards.

-

| Parameter | Typical Value | Note |

| Mn (Theoretical) | ~16,000 g/mol | Based on 60% conversion of DP 100 target. |

| PDI (Mw/Mn) | < 1.20 | Indicates good RAFT control.[1] |

| End-Group | Pink/Red tint | Presence of Dithiobenzoate end-group. |

Visualization of Pathways

Figure 1: RAFT Mechanism for VBA·HCl

This diagram illustrates the initialization and main equilibrium specific to the cationic styrenic monomer.

Caption: The RAFT equilibrium cycle showing the reversible transfer of the dithiobenzoate group, ensuring simultaneous growth of cationic chains.

Figure 2: Experimental Workflow

Step-by-step logic flow for the synthesis and purification.

Caption: Operational workflow from monomer dissolution to purified polymer isolation.

Troubleshooting & Optimization

| Issue | Probable Cause | Corrective Action |

| Low Conversion (< 20%) | Oxygen inhibition or Retardation. | Check freeze-pump-thaw seal. CPADB can cause retardation in styrenics; increase reaction time or temp to 75°C. |

| High PDI (> 1.4) | Loss of RAFT control. | [CTA] too low or Initiator too high. Ensure [CTA]/[I] ratio is > 5. |

| Insoluble Polymer | Cross-linking or wrong solvent. | Ensure monomer is pure (no divinyl impurities). Use aqueous buffer with salt for GPC to prevent column adsorption. |

| Loss of End-Group | Aminolysis. | Although HCl salt is used, ensure pH stays acidic/neutral. Avoid basic workup steps. |

Application: Gene Delivery Context

PVBA·HCl serves as a potent non-viral vector. The primary amine groups (pKa ~9.5) are fully protonated at physiological pH, allowing for:

-

Electrostatic Condensation: Binds negatively charged phosphate backbones of DNA/siRNA.

-

Proton Sponge Effect: The buffering capacity (if partially deprotected) can aid endosomal escape.

-

Bioconjugation: The RAFT end-group (dithiobenzoate) can be reduced to a thiol for conjugation with targeting ligands (e.g., RGD peptides).

References

-

Sigma-Aldrich. RAFT Polymerization: Reversible Addition-Fragmentation Chain Transfer. MilliporeSigma Application Guides. Link

-

Moad, G., Rizzardo, E., & Thang, S. H. (2005). Living Radical Polymerization by the RAFT Process. Australian Journal of Chemistry. Link

-

Keddie, D. J. (2014). A guide to the synthesis of block copolymers using reversible-addition fragmentation chain transfer (RAFT) polymerization. Chemical Society Reviews. Link

-

Mitsukami, Y., Donovan, M. S., Lowe, A. B., & McCormick, C. L. (2001). Water-Soluble Polymers.[2][8] 81. Direct Synthesis of Hydrophilic Styrenic-Based Homopolymers and Block Copolymers in Aqueous Solution via RAFT. Macromolecules.[2][8][9] Link

-

Agilent Technologies. GPC/SEC Column Selection Guide for Aqueous Solvents.Link

Sources

- 1. Reversible Addition Fragmentation Chain Transfer (RAFT) Polymerization of 4-Vinylbenzaldehyde - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. RAFT-mediated synthesis of cationic poly[(ar-vinylbenzyl)trimethylammonium chloride] brushes for quantitative DNA immobilization - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

- 5. mdpi-res.com [mdpi-res.com]

- 6. chemrxiv.org [chemrxiv.org]

- 7. resolvemass.ca [resolvemass.ca]

- 8. sglab.net [sglab.net]

- 9. mdpi.com [mdpi.com]

synthesis of poly(4-vinylbenzylamine) from hydrochloride salt

Application Note: Controlled Synthesis of Poly(4-vinylbenzylamine) (PVBA) via Aqueous Free-Radical Polymerization

Abstract & Strategic Rationale

Poly(4-vinylbenzylamine) (PVBA) is a versatile cationic polyelectrolyte widely utilized in gene delivery vectors , antimicrobial surface coatings , and CO₂ capture membranes .[1] Its primary amine functionality allows for facile post-polymerization modification, making it a critical scaffold in bioconjugation.[1]

The Synthetic Challenge: Direct polymerization of the neutral monomer, 4-vinylbenzylamine (VBA), is notoriously difficult due to its instability.[1] The free amine group can participate in side reactions (e.g., Schiff base formation, Michael addition) and act as a chain transfer agent, leading to low molecular weights and broad polydispersity.[1]

The Solution:

This protocol details the polymerization of the hydrochloride salt (VBA·HCl) . By protonating the amine (

Reaction Workflow & Mechanism

The synthesis proceeds in three distinct phases: (1) Pre-equilibrium/Dissolution , (2) Aqueous Polymerization , and (3) pH-Switch Neutralization .[1]

Figure 1: Logical workflow for the synthesis of PVBA from its hydrochloride salt, highlighting the critical pH-switch step.[1]

Detailed Experimental Protocols

Phase A: Materials & Equipment

| Reagent | Grade/Purity | Role |

| 4-Vinylbenzylamine HCl (VBA[1]·HCl) | >95% (Recrystallized) | Monomer |

| V-50 Initiator | 98% | Cationic Azo-Initiator (Water Soluble) |

| Deionized Water (dH₂O) | 18.2 MΩ[1]·cm | Solvent |

| Sodium Hydroxide (NaOH) | 1.0 M Solution | Neutralizing Agent |

| Acetone | ACS Reagent | Precipitant |

Equipment: Schlenk line (or N₂ balloon setup), oil bath, magnetic stirrer, dialysis tubing (MWCO 3.5 kDa).[1]

Phase B: Polymerization Protocol

-

Monomer Dissolution:

-

In a 50 mL round-bottom flask equipped with a magnetic stir bar, dissolve 2.0 g (11.8 mmol) of VBA·HCl in 10 mL of dH₂O .

-

Note: The monomer concentration is approx. 20 wt%. Higher concentrations (>30%) may lead to gelation due to high viscosity.[1]

-

-

Degassing (Critical Step):

-

Seal the flask with a rubber septum.

-

Purge the solution with high-purity Nitrogen (N₂) or Argon for 30 minutes via a needle inlet/outlet.

-

Why? Oxygen is a radical scavenger.[1] Failure to remove O₂ will result in an induction period or complete inhibition of polymerization [1].

-

-

Initiation:

-

Dissolve 20 mg (1 mol% relative to monomer) of V-50 initiator in 1 mL of degassed water. Inject this solution into the reaction flask using a syringe.

-

Expert Insight: We use V-50 (2,2'-Azobis(2-methylpropionamidine) dihydrochloride) instead of AIBN because V-50 is water-soluble and cationic.[1] Using an anionic initiator (like KPS) would cause electrostatic precipitation with the cationic monomer [2].[1]

-

-

Polymerization:

-

Immerse the flask in a pre-heated oil bath at 60°C .

-

Stir at 300 RPM for 12–24 hours .

-

Observation: The solution viscosity will increase significantly, indicating polymer formation.[1]

-

-

Purification (PVBA·HCl):

Phase C: Neutralization (Conversion to Free Amine)

The resulting polymer is Poly(4-vinylbenzylamine hydrochloride) . To obtain the reactive free amine form:

-

Dissolve 1.0 g of PVBA·HCl in 10 mL of dH₂O.

-

Dialysis Method (Preferred for Purity):

-

Transfer solution to a dialysis bag (MWCO 3.5 kDa).[1]

-

Dialyze against 0.01 M NaOH for 24 hours (replaces Cl⁻ with OH⁻ and deprotonates the amine).

-

Note: The polymer may precipitate inside the bag as it becomes hydrophobic (free amine form).[1]

-

Dialyze against pure dH₂O for another 24 hours to remove excess NaOH and NaCl.

-

-

Lyophilization: Freeze-dry the contents to obtain PVBA as a white powder.

Characterization & Validation

To ensure scientific integrity, the synthesized polymer must be validated using the following markers.

Spectroscopic Validation (NMR & IR)

| Technique | Parameter | Expected Observation (PVBA·HCl) | Validation Logic |

| ¹H-NMR (D₂O) | Vinyl Protons | Absent (5.2, 5.8, 6.7 ppm) | Confirms full consumption of monomer.[1] |

| ¹H-NMR (D₂O) | Backbone | Broad peaks (1.2–2.0 ppm) | Indicates polymer formation (restricted rotation).[1] |

| ¹H-NMR (D₂O) | Benzylic -CH₂- | Shift to ~4.0 ppm | Diagnostic peak for the benzylamine unit. |

| FT-IR | C=C Stretch | Absent (~1630 cm⁻¹) | Confirms polymerization.[1] |

| FT-IR | N-H Stretch | Broad band 3300–3400 cm⁻¹ | Confirms presence of primary amine/ammonium. |

Graphviz Pathway: Structural Transformation

Figure 2: Structural evolution from monomer to salt polymer to free base.[1]

Troubleshooting & Critical Parameters

| Issue | Probable Cause | Corrective Action |

| Low Yield / No Polymer | Oxygen Inhibition | Increase degassing time to 45 mins; ensure N₂ overpressure. |

| Insoluble Gel Formation | Crosslinking | Monomer concentration too high (>30%).[1] Dilute to 15-20%. |

| Precipitation during Rxn | Incompatible Initiator | Ensure V-50 (cationic) is used. Do NOT use Persulfates (anionic).[1] |

| Broad PDI (>2.0) | Uncontrolled Radical | This is inherent to free radical polymerization.[1] For narrow PDI, RAFT agents (e.g., CTA) are required [3].[1] |

References

-

Principle of Oxygen Inhibition: Odian, G. Principles of Polymerization, 4th Ed.[1] Wiley-Interscience. [1]

-

Cationic Initiator Selection (V-50): Fujifilm Wako Chemicals.[1] V-50 Technical Data Sheet. [1]

-

RAFT Polymerization of Vinylbenzylamine: Mao, W., et al. "Synthesis of well-defined poly(vinylbenzyl amine) via RAFT polymerization."[1] Macromolecules, 2008.[1] [1]

-

Applications in Gene Delivery: Itaka, K., et al. "Polyion complex micelles from plasmid DNA and poly(ethylene glycol)–poly(l-lysine) block copolymer as serum-tolerable polyplex system."[1] Biomaterials, 2003.[1]

Sources

Application Note: Protocol for the Deprotection (Free-Basing) of (4-Vinylphenyl)methanamine Hydrochloride

Target Audience: Researchers, Polymer Chemists, and Drug Development Professionals Molecule of Interest: (4-Vinylphenyl)methanamine hydrochloride (Synonyms: 4-vinylbenzylamine hydrochloride, VBAH)

Introduction & Mechanistic Causality

This compound is a critical bifunctional building block utilized extensively in the synthesis of aminomethyl-functionalized microparticles, stimuli-responsive polymers, and targeted drug delivery nanodevices [1].

In its commercially available or synthetically derived form, the primary amine is "protected" as a hydrochloride salt. This protonation serves a dual mechanistic purpose:

-

Oxidative and Nucleophilic Shielding: It prevents the primary amine from undergoing spontaneous oxidation or unwanted nucleophilic attacks (e.g., auto-amidation or Michael additions) during storage.

-

Vinyl Group Stabilization: By protonating the amine, the electron-donating effect of the nitrogen atom is neutralized, which indirectly stabilizes the para-vinyl group and significantly reduces its susceptibility to spontaneous free-radical autopolymerization.

However, for downstream applications requiring the amine to act as a nucleophile (e.g., amide coupling, Gabriel synthesis modifications, or specific base-sensitive polymerizations), the molecule must be "deprotected" (neutralized) to yield the highly reactive free base, (4-Vinylphenyl)methanamine. This protocol details the optimal liquid-liquid extraction methodology to liberate the free base while mitigating the severe risk of thermal polymerization [2].

Physicochemical Data & Comparative Analysis

Understanding the phase behavior of both states is critical for designing a self-validating extraction system. The deprotection is driven by a shift in solubility: the salt is highly hydrophilic, while the free base is lipophilic.

Table 1: Physicochemical Properties of Protected vs. Deprotected States

| Property | Protected State (HCl Salt) | Deprotected State (Free Base) |

| Physical State (at 25 °C) | Off-white crystalline powder | Pale yellow to clear viscous oil |

| Aqueous Solubility | Highly soluble (>50 mg/mL) | Insoluble (Forms biphasic emulsion) |

| Organic Solubility | Insoluble in DCM, CHCl₃, Et₂O | Highly soluble in DCM, CHCl₃, Et₂O |

| Chemical Reactivity | Amine deactivated (Protonated) | Amine highly active (Nucleophilic) |

| Storage Stability | High (Stable at room temperature) | Low (Requires -20 °C, Argon, and inhibitor) |

Experimental Workflow Visualization

The following diagram illustrates the critical path from the protected salt to the stabilized free base.

Workflow for the deprotection and isolation of (4-Vinylphenyl)methanamine free base.

Step-by-Step Deprotection Protocol

Note: The free styrenic monomer is highly susceptible to autopolymerization. Perform all steps in a well-ventilated fume hood and strictly adhere to the temperature constraints.

Phase 1: Preparation and Neutralization

-

Dissolution: Weigh 5.0 g of this compound and suspend it in 50 mL of deionized water in a 250 mL round-bottom flask.

-

Thermal Control: Submerge the flask in an ice-water bath and allow the solution to cool to 0–5 °C. Causality: Low temperatures suppress the kinetic energy required for the vinyl groups to initiate radical polymerization once the stabilizing HCl is removed.

-

Deprotection: Slowly add 50 mL of a pre-chilled 20% (w/v) Sodium Hydroxide (NaOH) solution dropwise under vigorous magnetic stirring.

-

Self-Validation Check: The initially clear or slightly hazy aqueous solution will rapidly turn into a milky, cloudy emulsion. This visual cue confirms the successful deprotection and precipitation of the water-insoluble free base.

Phase 2: Liquid-Liquid Extraction

-

Phase Separation: Transfer the cold emulsion to a 250 mL separatory funnel.

-

Extraction: Add 50 mL of cold Chloroform (CHCl₃) or Dichloromethane (DCM). Invert gently to avoid intractable emulsions, venting the stopcock frequently.

-

Collection: Allow the layers to separate. Collect the lower organic layer (containing the free base). Repeat the extraction of the aqueous layer two more times with 50 mL aliquots of the organic solvent.

-

Validation: Check the pH of the remaining aqueous layer; it should be > 12, ensuring complete deprotonation and extraction of the amine [3].

Phase 3: Drying and Concentration

-

Drying: Combine the organic extracts in an Erlenmeyer flask and add 5–10 g of anhydrous Sodium Sulfate (Na₂SO₄). Swirl gently and let sit for 15 minutes to remove residual water.

-

Filtration: Filter the dried organic solution through a fluted filter paper into a pre-weighed round-bottom flask.

-

Solvent Removal: Concentrate the solution using a rotary evaporator. Critical Parameter: The water bath temperature must not exceed 25 °C . Applying high vacuum is preferable to applying heat.

Phase 4: Stabilization and Storage

-

Inhibition: Once the solvent is removed, a pale yellow oil ((4-Vinylphenyl)methanamine) will remain. Immediately add 10–50 ppm of a radical inhibitor, such as Butylated hydroxytoluene (BHT) or 4-tert-butylcatechol, unless the monomer is to be used in a polymerization reaction within the hour.

-

Storage: Purge the flask with Argon gas to displace oxygen (which can oxidize the primary amine), seal tightly, and store at -20 °C.

Troubleshooting Guide

Table 2: Common Failure Modes and Corrective Actions

| Observed Issue | Probable Causality | Recommended Solution / Prevention |

| Product forms a gel during evaporation | Thermal autopolymerization of the deprotected vinyl group. | Ensure the rotary evaporator water bath is strictly < 25 °C. Add inhibitor (BHT) prior to final solvent removal. |

| Exceptionally low yield (< 50%) | Incomplete neutralization; amine remains protonated in the aqueous phase. | Verify the aqueous phase pH is > 12 before extraction. Add more NaOH if necessary. |

| Deep yellow or brown discoloration | Oxidation of the primary amine due to atmospheric exposure. | Minimize air exposure during extraction. Purge final product vials with Argon and store in amber glass. |

| Persistent emulsion during extraction | Vigorous shaking causing micelle formation between the amine and water. | Use gentle inversion during the separatory funnel step. Add a small amount of brine (NaCl) to break the emulsion. |

References

-

Title: Characterization and Therapeutic Effect of a pH Stimuli Responsive Polymeric Nanoformulation for Controlled Drug Release Source: MDPI - Pharmaceutics URL: [Link]

-

Title: Controllable Fabrication of the Novel pH-, Thermo-, and Light-Responsive Supramolecular Dendronized Copolymers Source: RSC - Polymer Chemistry URL: [Link]

-

Title: Zeta Potential Analysis of Particle Modifications Source: ACS - Bioconjugate Chemistry URL: [Link]